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Introduction
G protein-coupled receptor 41 (GPR41), also known as free fatty acid receptor 3 (FFAR3), has

emerged as a critical signaling nexus in the intricate regulation of whole-body energy

homeostasis. Activated by short-chain fatty acids (SCFAs)—primarily acetate, propionate, and

butyrate, which are metabolic byproducts of gut microbial fermentation of dietary fiber—GPR41

is strategically expressed in key metabolic tissues, including the peripheral nervous system,

pancreatic islets, and enteroendocrine cells of the gut. This strategic positioning allows it to

translate gut microbial activity and dietary inputs into profound physiological responses,

influencing sympathetic nervous system outflow, hormone secretion, and gut motility.

Dysregulation of the SCFA-GPR41 axis has been implicated in metabolic disorders such as

obesity and diabetes, making it a compelling target for therapeutic intervention. This technical

guide provides an in-depth exploration of the physiological role of GPR41 in energy

homeostasis, summarizing key quantitative data, detailing experimental protocols, and

visualizing the complex signaling pathways involved.

GPR41 Signaling Pathways
GPR41 is a Gαi/o-coupled receptor. Upon activation by SCFAs, the G protein heterotrimer

dissociates, leading to the inhibition of adenylyl cyclase and a subsequent decrease in

intracellular cyclic AMP (cAMP) levels. The dissociated Gβγ subunits can also initiate
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downstream signaling cascades. The precise signaling mechanisms vary depending on the cell

type.

Sympathetic Nervous System
In sympathetic neurons, GPR41 activation by propionate leads to an increase in

norepinephrine release, a key regulator of energy expenditure.[1][2] This occurs through a

signaling pathway involving the Gβγ subunits, which activate Phospholipase Cβ (PLCβ),

leading to the subsequent activation of the Extracellular signal-regulated kinase (ERK) 1/2.[1]

[2][3] Activated ERK1/2 then phosphorylates synapsin, a protein associated with synaptic

vesicles, promoting the release of norepinephrine.[2][3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.researchgate.net/figure/SCFA-GPR41-signaling-in-sympathetic-neurons-A-Action-potentials-and-fi-ring_fig2_51075837
https://files.core.ac.uk/download/pdf/82478880.pdf
https://www.researchgate.net/figure/SCFA-GPR41-signaling-in-sympathetic-neurons-A-Action-potentials-and-fi-ring_fig2_51075837
https://files.core.ac.uk/download/pdf/82478880.pdf
https://pubmed.ncbi.nlm.nih.gov/22673524/
https://files.core.ac.uk/download/pdf/82478880.pdf
https://pubmed.ncbi.nlm.nih.gov/22673524/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15569890?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane

GPR41

Gαi/oβγ

activates

PLCβ

Gβγ activates

SCFA
(Propionate)

activates

ERK1/2

activates

Synapsin

phosphorylates

Norepinephrine
Vesicle

promotes fusion

Norepinephrine
Release

Click to download full resolution via product page

GPR41 signaling in a sympathetic neuron.
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Pancreatic Islets
In pancreatic β-cells, GPR41 activation has been shown to modulate insulin secretion. The

primary signaling mechanism involves the Gαi/o subunit, which inhibits adenylyl cyclase,

leading to a decrease in cAMP levels.[4] Reduced cAMP levels can attenuate glucose-

stimulated insulin secretion. Studies on GPR41 knockout mice have shown increased basal

and glucose-induced insulin secretion, suggesting an inhibitory role for GPR41 in this process.

[4][5] Conversely, GPR41 activation in pancreatic α-cells has been demonstrated to increase

glucagon secretion via a Gαi-dependent pathway.[6]
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GPR41 signaling in a pancreatic β-cell.

Enteroendocrine L-Cells
In enteroendocrine L-cells of the gut, GPR41 activation by SCFAs stimulates the release of the

anorectic gut hormones Peptide YY (PYY) and Glucagon-like peptide-1 (GLP-1).[7][8] While
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GPR41 is known to couple to Gαi/o, which typically inhibits secretion, the precise downstream

signaling cascade leading to hormone release in these cells is still under investigation but is

thought to involve pathways that can override the canonical inhibitory signal.[9]
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GPR41 signaling in an enteroendocrine L-cell.

Quantitative Data from Preclinical Models
The physiological role of GPR41 has been extensively studied using GPR41 knockout (KO)

and gain-of-function mouse models. The metabolic phenotypes of these models have provided

valuable insights into the function of this receptor. However, it is important to note that some
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findings have been inconsistent across studies, which may be attributable to differences in

genetic background, diet, and gut microbiota composition of the animal models.[7][10]

Table 1: Metabolic Phenotype of GPR41 Knockout Mice
(Bellahcene et al., 2013)[11][12][13]

Parameter Diet Genotype Male Female

Body Fat Mass

(%)
Low-Fat Wild-Type 13.8 ± 1.1 14.9 ± 1.0

GPR41 KO 18.1 ± 1.4 15.6 ± 1.2

High-Fat Wild-Type 28.9 ± 1.9 26.1 ± 2.1

GPR41 KO 33.6 ± 2.2 27.2 ± 1.8

Energy

Expenditure

(kJ/day)

High-Fat Wild-Type 58.6 ± 1.2 54.8 ± 1.5

GPR41 KO 54.4 ± 1.0 53.9 ± 1.1

Glucose

Tolerance (AUC)
Low-Fat Wild-Type 1382 ± 158 Not Reported

GPR41 KO 1338 ± 123 Not Reported

Plasma Insulin

(ng/mL) at 30

min post-glucose

High-Fat Wild-Type 2.1 ± 0.3 1.8 ± 0.2

GPR41 KO 3.2 ± 0.5 2.5 ± 0.3

*p < 0.05 vs.

Wild-Type

Table 2: Gut Function and Hormone Levels in GPR41
Knockout Mice (Samuel et al., 2008)[7][14]
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Parameter Condition Genotype Value

Body Weight (g) Germ-Free Wild-Type 24.5 ± 0.8

GPR41 KO 24.1 ± 0.7

Colonized Wild-Type 28.9 ± 1.1

GPR41 KO 25.3 ± 0.9

Epididymal Fat Pad

Weight (mg/g body

weight)

Colonized Wild-Type 14.4 ± 0.9

GPR41 KO 11.4 ± 0.6

Fasting Plasma PYY

(pg/mL)
Colonized Wild-Type 45.3 ± 5.2

GPR41 KO 28.1 ± 3.9

Intestinal Transit Time

(Geometric Center)
Colonized Wild-Type 6.8 ± 0.3

GPR41 KO 7.9 ± 0.2

*p < 0.05 vs. Wild-

Type

Detailed Experimental Protocols
Glucose-Stimulated Insulin Secretion (GSIS) Assay in
Isolated Mouse Islets
Objective: To measure insulin secretion from isolated pancreatic islets in response to different

glucose concentrations.

Workflow:

Islet Isolation
(Collagenase Digestion) Overnight Culture Pre-incubation

(Low Glucose)
Stimulation

(Low & High Glucose +/- SCFAs) Supernatant Collection Insulin Measurement
(ELISA) Data Analysis
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Workflow for a GSIS assay.

Methodology:

Islet Isolation: Pancreatic islets are isolated from mice by collagenase digestion of the

pancreas followed by density gradient centrifugation.

Islet Culture: Isolated islets are cultured overnight in RPMI-1640 medium supplemented with

10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin to allow for

recovery.

Pre-incubation: Islets are pre-incubated for 1-2 hours in Krebs-Ringer Bicarbonate (KRB)

buffer containing a low concentration of glucose (e.g., 2.8 mM).

Stimulation: Islets are then incubated in KRB buffer containing either a low (2.8 mM) or high

(16.7 mM) concentration of glucose, with or without the addition of SCFAs or other test

compounds, for a defined period (e.g., 1 hour).

Supernatant Collection: After the stimulation period, the supernatant is collected for the

measurement of secreted insulin.

Insulin Measurement: Insulin concentrations in the supernatants are quantified using a

commercially available ELISA kit.

Data Normalization: Insulin secretion is often normalized to the total insulin content of the

islets (measured after cell lysis) or to the DNA content.

Measurement of Energy Expenditure by Indirect
Calorimetry
Objective: To determine the metabolic rate of mice by measuring oxygen consumption (VO₂)

and carbon dioxide production (VCO₂).

Methodology:
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Acclimatization: Mice are individually housed in metabolic cages and allowed to acclimate for

at least 24 hours before data collection begins.

Data Collection: VO₂ and VCO₂ are measured continuously over a set period (e.g., 24-48

hours) using an open-circuit indirect calorimetry system. Food and water intake, as well as

locomotor activity, are often monitored simultaneously.

Calculation of Energy Expenditure: Energy expenditure is calculated from VO₂ and VCO₂

values using the Weir equation: EE (kcal/hr) = [3.941 x VO₂ (L/hr)] + [1.106 x VCO₂ (L/hr)].

Calculation of Respiratory Exchange Ratio (RER): RER is calculated as the ratio of VCO₂ to

VO₂. An RER value of ~1.0 indicates carbohydrate oxidation, while a value of ~0.7 indicates

fat oxidation.

Data Analysis: Data are typically analyzed for diurnal variations and averaged over light and

dark cycles.

Gut Transit Time Assay
Objective: To measure the rate at which food transits through the gastrointestinal tract.

Methodology:

Fasting: Mice are fasted for a short period (e.g., 4-6 hours) to ensure an empty stomach.

Gavage: A non-absorbable marker, such as carmine red (a red dye) or charcoal meal, is

administered by oral gavage.

Monitoring: Mice are then placed in clean cages with white bedding, and the time to the first

appearance of the colored fecal pellet is recorded.

Data Analysis: The gut transit time is the duration between the gavage and the expulsion of

the first colored pellet.

Conclusion
GPR41 stands as a pivotal integrator of gut microbial metabolism and host energy

homeostasis. Its multifaceted roles in regulating the sympathetic nervous system, pancreatic
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hormone secretion, and gut peptide release underscore its significance in metabolic health.

The conflicting findings in GPR41 knockout studies highlight the complexity of its physiological

functions, which are likely influenced by a confluence of factors including sex, diet, and the gut

microbiome. Further elucidation of the downstream signaling pathways in various cell types and

the use of tissue-specific knockout models will be crucial in dissecting the precise mechanisms

of GPR41 action. A deeper understanding of GPR41 biology holds immense promise for the

development of novel therapeutic strategies targeting metabolic diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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